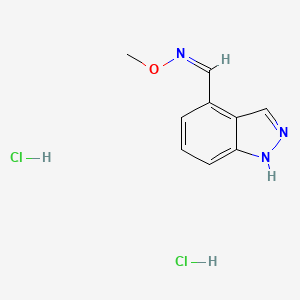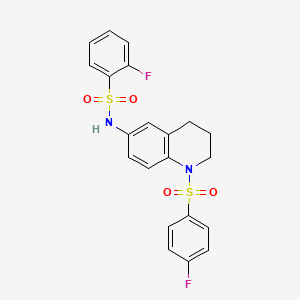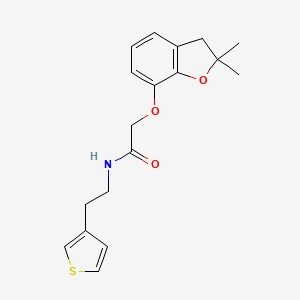![molecular formula C16H17NO3 B2680621 2-ethoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol CAS No. 1242415-01-5](/img/structure/B2680621.png)
2-ethoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-ethoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol” is a biochemical compound with the molecular formula C16H17NO3 and a molecular weight of 271.31 . It is used for proteomics research .
Molecular Structure Analysis
The crystal and molecular structures of this compound have been determined by single crystal X-ray diffraction analyses . The compound adopts an (E)-configuration about the azomethine nitrogen atoms .Chemical Reactions Analysis
The compound exhibits a proton transfer process, as observed in structure analysis and DFT calculations . There is a dynamic equilibrium between the aromaticity level of phenol and chelate ring and furthermore π-electron coupling affecting the overall molecule of the compound .Physical And Chemical Properties Analysis
The compound has a molecular weight of 271.31 and a molecular formula of C16H17NO3 . More specific physical and chemical properties are not available in the current resources.Scientific Research Applications
Nonlinear Optical Applications
The synthesis of crystalline fluoro-functionalized imines, including compounds with structures similar to "2-ethoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol," has shown potential in nonlinear optical (NLO) applications. Such compounds exhibited significant values of linear polarizability and second-order hyperpolarizability, indicating their suitability for NLO uses due to extended conjugation and intramolecular charge transfer interactions (Muhammad Ashfaq et al., 2022).
Metallosupramolecular Assembly
The role of π–π stacking and hydrogen-bonding interactions in the assembly of coordination compounds using a ligand structure similar to "2-ethoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol" has been explored. Such insights help in understanding the assembly mechanisms of isostructural group IIB coordination compounds, which are crucial for the development of novel materials and catalysts (Taraneh Hajiashrafi et al., 2019).
Coordination Chemistry and Cluster Core Growth
Research on multinuclear zinc(II) complexes has shown that compounds with similar ligands can form clusters with distinct nuclearities, which are of interest for their magnetic and structural properties. These studies provide a foundation for the development of materials with specific magnetic and optical properties (E. Constable et al., 2012).
Luminescence and Electrical Conductivity
Novel copper(II) complexes using related ligands have been synthesized and characterized for their luminescence and electrical conductivity properties. Such studies are essential for the development of new materials for electronic and photonic applications (Ilyas Gonul et al., 2018).
Antibacterial and Antioxidant Activities
Schiff bases derived from "2-ethoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol" and similar compounds have been investigated for their antibacterial and antioxidant activities. Such studies highlight the potential of these compounds in developing new antimicrobial and protective agents (Abidemi Iyewumi Oloyede-Akinsulere et al., 2018).
Safety and Hazards
properties
IUPAC Name |
2-ethoxy-6-[(2-methoxyphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-3-20-15-10-6-7-12(16(15)18)11-17-13-8-4-5-9-14(13)19-2/h4-11,18H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQISVVAEWXFIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2680541.png)
![8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B2680542.png)



![5-(4-fluorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2680548.png)


![3-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2680554.png)


![2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid](/img/structure/B2680557.png)
![N-(3-chloro-4-methylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2680558.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2680560.png)